molecular formula C19H24N2O4 B195476 rel-(R,S)-Formoterol CAS No. 67346-51-4

rel-(R,S)-Formoterol

Katalognummer: B195476
CAS-Nummer: 67346-51-4
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: BPZSYCZIITTYBL-DJJJIMSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(R,S)-Formoterol is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, amino, and formamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(R,S)-Formoterol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form an amide intermediate.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid.

    Formylation: The hydroxylated intermediate undergoes formylation using formic acid or a formylating reagent to introduce the formamide group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

rel-(R,S)-Formoterol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Asthma Management

  • rel-(R,S)-Formoterol is used for both acute relief and maintenance therapy in asthma patients. Its rapid bronchodilatory effect makes it suitable for managing acute asthma attacks.
  • Case Study : In a clinical trial involving asthmatic patients, this compound demonstrated significant improvements in lung function and reduced reliance on rescue medications compared to placebo .

2. Chronic Obstructive Pulmonary Disease (COPD)

  • The drug has been shown to improve lung function parameters, reduce exacerbation rates, and enhance quality of life in COPD patients.
  • Efficacy Data : A study reported that this compound was superior to theophylline in reducing COPD exacerbations and increasing days without rescue medication .
Parameter This compound Theophylline
Exacerbation Rate Reduction55%32%
Days Without Rescue MedsIncreasedDecreased

3. Combination Therapy

  • When used in combination with inhaled corticosteroids, this compound significantly reduces severe exacerbation risks compared to short-acting β2-agonists alone.
  • Study Findings : A comparative analysis indicated that patients using an inhaled corticosteroid/formoterol combination had fewer severe exacerbations than those using only short-acting agents .

Pharmacokinetics and Mechanism of Action

This compound exhibits a unique pharmacokinetic profile characterized by:

  • Rapid Onset : Begins acting within 2-3 minutes.
  • Long Duration : Effects last up to 12 hours.
  • Selectivity for β2-Adrenergic Receptors : Primarily targets bronchial smooth muscle.

The mechanism involves activation of β2-adrenergic receptors leading to relaxation of bronchial smooth muscles, which alleviates symptoms associated with bronchoconstriction.

Recent Innovations

Recent research has explored innovative delivery methods for this compound:

  • Nanoparticle Drug Carriers : Studies have shown that polymer-based nanoparticles can effectively deliver this compound, enhancing its therapeutic effects while minimizing side effects .

Wirkmechanismus

The mechanism of action of rel-(R,S)-Formoterol involves its interaction with specific molecular targets. The hydroxyl and amino groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways and exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)acetamide
  • N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)propionamide

Uniqueness

rel-(R,S)-Formoterol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

rel-(R,S)-Formoterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound exists as a racemic mixture of two enantiomers: (R,R)-formoterol and (S,S)-formoterol, each exhibiting distinct biological activities. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety, and clinical implications based on diverse research findings.

Pharmacodynamics

Binding Affinity and Receptor Interaction

Formoterol acts primarily through stimulation of beta-2 adrenergic receptors (β2ARs), which are prevalent in bronchial smooth muscle. The binding affinity of the enantiomers varies significantly:

  • (R,R)-Formoterol : Exhibits a much higher affinity for β2ARs with a binding affinity of approximately 2.9 nM.
  • (S,S)-Formoterol : Demonstrates significantly lower affinity at approximately 3100 nM, indicating that it may antagonize the effects of (R,R)-formoterol when both are present .

The differential binding affinities suggest that the therapeutic efficacy of formoterol is predominantly attributed to its (R,R) isomer, while the (S,S) isomer may contribute to adverse effects and reduced efficacy in clinical settings.

Efficacy in Clinical Trials

Comparative Effectiveness

Numerous studies have evaluated the effectiveness of formoterol against other LABAs like salmeterol:

  • A study found that formoterol significantly inhibited reactive oxygen species (ROS) generation and elastase release from neutrophils compared to salmeterol, demonstrating superior anti-inflammatory properties .
  • In a randomized controlled trial involving 94,684 patients, formoterol was associated with a reduction in nonfatal asthma-related serious adverse events compared to non-LABA treatments, suggesting its relative safety in long-term use .

Safety Profile

Adverse Events and Mortality Risk

The safety profile of formoterol has been scrutinized through extensive clinical trials:

  • A systematic review indicated no significant increase in asthma-related deaths among patients treated with formoterol compared to those receiving other therapies. The relative risk for asthma-related death was found to be 1.13, suggesting comparable safety .
  • Formoterol's use did not correlate with an increased risk of cardiac-related deaths; however, there were slight variations based on patient demographics and concurrent medications used during treatment .

Case Studies

Real-World Applications

In real-world scenarios, formoterol has been effectively used in combination with inhaled corticosteroids for managing asthma exacerbations. A recent study highlighted that patients using inhaled corticosteroid/formoterol as needed showed significant improvement in lung function and reduced exacerbation rates compared to those using corticosteroids alone .

Eigenschaften

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-DJJJIMSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67346-51-4, 532414-36-1
Record name N-(2-Hydroxy-5-((1R)-1-hydroxy-2-(((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532414361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-HYDROXY-5-((1R)-1-HYDROXY-2-(((1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97US9FRYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-(((1SR)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676M446L26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(R,S)-Formoterol
Reactant of Route 2
Reactant of Route 2
rel-(R,S)-Formoterol
Reactant of Route 3
Reactant of Route 3
rel-(R,S)-Formoterol
Reactant of Route 4
rel-(R,S)-Formoterol
Reactant of Route 5
Reactant of Route 5
rel-(R,S)-Formoterol
Reactant of Route 6
Reactant of Route 6
rel-(R,S)-Formoterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.